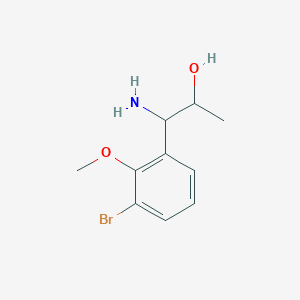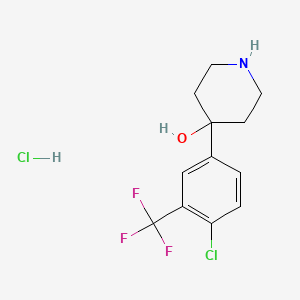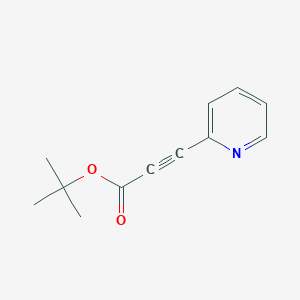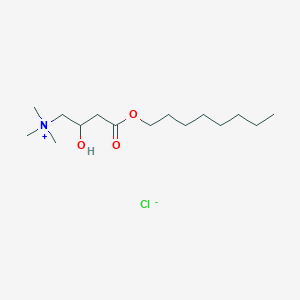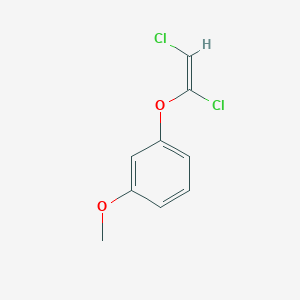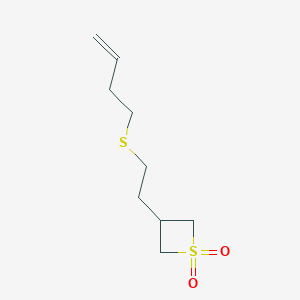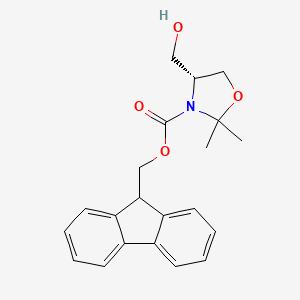
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring This particular compound is characterized by the presence of a hydroxymethyl group at the 4-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine typically involves the cyclization of amino alcohols with carbonyl compounds. One common method involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts . This reaction proceeds through the addition of glycidol to the isocyanate, followed by intramolecular cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for oxazolidine derivatives often involve the use of microwave irradiation to accelerate the reaction rates. For example, the synthesis of oxazolidinones from urea and ethanolamine reagents can be carried out using microwave irradiation in a chemical paste medium . This method provides high yields and is suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidine ring can be reduced to form an amino alcohol.
Substitution: The Fmoc protecting group can be removed under basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(carboxymethyl)oxazolidine.
Reduction: Formation of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)amino alcohol.
Substitution: Formation of (4R)-2,2-Dimethyl-4-(hydroxymethyl)oxazolidine.
Aplicaciones Científicas De Investigación
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine involves its interaction with specific molecular targets. . This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Sutezolid: An oxazolidinone derivative under investigation for its potential to treat tuberculosis.
Uniqueness
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This makes it particularly useful as a chiral auxiliary in organic synthesis and as a building block for the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3/t14-/m1/s1 |
Clave InChI |
CIAGXVSCTOUOBO-CQSZACIVSA-N |
SMILES isomérico |
CC1(N([C@@H](CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES canónico |
CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
